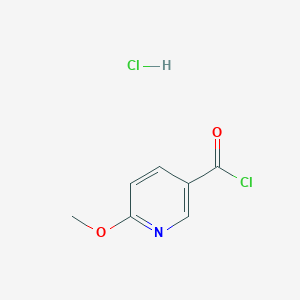
6-Methoxy-3-pyridylcarbonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3-pyridylcarbonyl chloride hydrochloride is a chemical compound with the molecular formula C7H7Cl2NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-pyridylcarbonyl chloride hydrochloride typically involves the chlorination of 6-methoxy-3-pyridinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-3-pyridylcarbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-methoxy-3-pyridinecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Catalysts: Pyridine or triethylamine can be used to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
6-Methoxy-3-pyridylcarbonyl chloride hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: It is used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: It is used in the preparation of functionalized materials for use in sensors and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-3-pyridylcarbonyl chloride hydrochloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-3-pyridinecarboxylic acid: The parent compound from which 6-Methoxy-3-pyridylcarbonyl chloride hydrochloride is derived.
6-Methoxy-3-pyridylmethylamine: Another derivative of 6-methoxy-3-pyridinecarboxylic acid.
Uniqueness
This compound is unique due to its reactivity as an acyl chloride. This reactivity allows it to form a wide range of derivatives through substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H7Cl2NO2 |
|---|---|
Peso molecular |
208.04 g/mol |
Nombre IUPAC |
6-methoxypyridine-3-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-11-6-3-2-5(4-9-6)7(8)10;/h2-4H,1H3;1H |
Clave InChI |
QULQPEWTBOMOAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



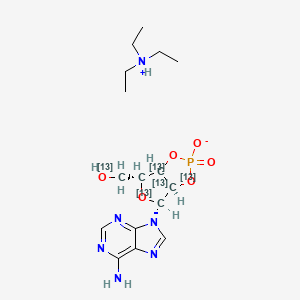
![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)

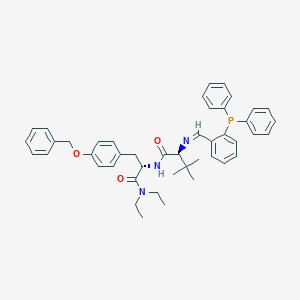
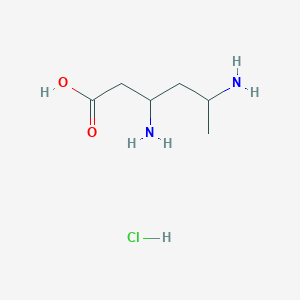

![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)

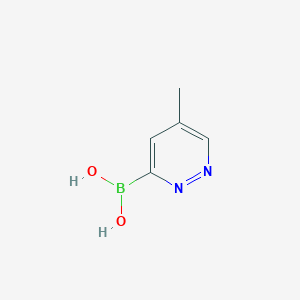
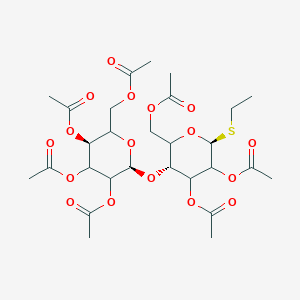
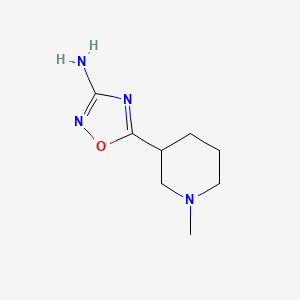

![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
